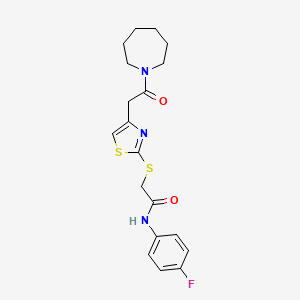

2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Description

2-((4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a thiazole-based acetamide derivative featuring a thioether linkage and a seven-membered azepane ring. Key structural attributes include:

- Thiazole core: A heterocyclic ring with sulfur and nitrogen atoms, common in bioactive molecules.

- Thioether bridge: Connects the thiazole to an acetamide group, enhancing stability and influencing electronic properties.

- 4-Fluorophenyl substituent: Imparts metabolic stability and modulates target binding via electron-withdrawing effects.

- Azepane moiety: A seven-membered saturated ring with one nitrogen atom, distinguishing it from smaller cyclic amines like piperazine .

Properties

IUPAC Name |

2-[[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2S2/c20-14-5-7-15(8-6-14)21-17(24)13-27-19-22-16(12-26-19)11-18(25)23-9-3-1-2-4-10-23/h5-8,12H,1-4,9-11,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHJGIREMXLYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

Introduction of the azepane moiety: This step involves the reaction of the thiazole intermediate with an azepane derivative, often through nucleophilic substitution.

Acylation: The final step involves the acylation of the thiazole-azepane intermediate with 4-fluorophenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening methods to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent due to its biological activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The thiazole ring and the fluorophenyl group are often key to its activity, allowing it to bind to specific molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biological Activity

The compound 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.

- Molecular Formula : C₁₉H₂₂ClN₃O₂S₂

- Molecular Weight : 424.0 g/mol

- CAS Number : 953932-56-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole and azepane moieties are critical for its binding affinity and specificity. The compound is hypothesized to act through the following mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound could interact with specific receptors, influencing signal transduction pathways.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with halogen substitutions have shown enhanced toxicity against various bacterial strains.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Compound A | Antibacterial | 25.5 |

| Compound B | Antifungal | 30.1 |

| Compound C | Antiviral | 15.7 |

Acetylcholinesterase Inhibition

Research indicates that this compound may function as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's. A study demonstrated that related thiazole derivatives exhibited varying degrees of AChE inhibition.

| Compound | AChE Inhibition (%) | IC50 (μM) |

|---|---|---|

| Compound D | 70% | 39.81 |

| Compound E | 65% | 41.53 |

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective effects of a thiazole derivative similar to our compound on neuronal cell lines subjected to oxidative stress. The results indicated a marked reduction in cell death and improved cell viability, suggesting potential therapeutic applications in neuroprotection.

Q & A

Basic: What are the standard synthetic routes for preparing 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole-acetamide backbone (modified from ).

- Step 2: Introduce the azepane ring via alkylation or amidation using 2-chloroacetamide intermediates (similar to and ).

- Step 3: Purify via recrystallization (ethanol or acetone) and monitor reaction progress using TLC ( ).

- Catalysts/Solvents: Potassium carbonate (K₂CO₃) in DMF or acetone, with triethylamine as a base ( ).

Key References:

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and thioamide (C-S, ~600–700 cm⁻¹) groups ( ).

- NMR (¹H/¹³C): Assigns protons (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and carbons (thiazole C-S at δ 160–170 ppm) ( ).

- Mass Spectrometry: Confirms molecular weight (e.g., HRMS for [M+H]⁺) and fragmentation patterns ( ).

- X-ray Crystallography: Resolves crystal packing and bond lengths (e.g., C-S bond ~1.7–1.8 Å) using SHELX ( ).

Key References:

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:

- Data Collection: Use a Bruker SMART APEXII diffractometer (Cu-Kα radiation) to measure reflections ( ).

- Structure Solution: Employ SHELXD for phase problem resolution ( ).

- Refinement: Apply SHELXL for least-squares refinement (R factor < 0.05) and validate with CCDC deposition ( ).

Key References:

Advanced: How can low synthetic yields be optimized for this compound?

Methodological Answer:

- Reaction Optimization: Vary solvent polarity (e.g., switch from ethanol to DMF for better solubility) and temperature (60–80°C) ( ).

- Catalyst Screening: Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced nucleophilicity) ( ).

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) before recrystallization ( ).

Key References:

Advanced: How to resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

- Cross-Validation: Compare NMR/IR data with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G* level) ( ).

- Crystallographic Validation: Use X-ray data to confirm bond angles/lengths conflicting with NMR assignments ( ).

- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track ambiguous signals (advanced technique).

Key References:

Advanced: What strategies are employed in structure-activity relationship (SAR) studies for biological activity?

Methodological Answer:

- Substituent Variation: Modify the azepane ring (e.g., alkyl chain length) or fluorophenyl group (para/meta substitution) ( ).

- Biological Assays: Test anticonvulsant activity via MES/scPTZ models and neurotoxicity screening ( ).

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., GABA receptors).

Key References:

Advanced: How to handle crystallographic challenges like twinning or poor diffraction?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.